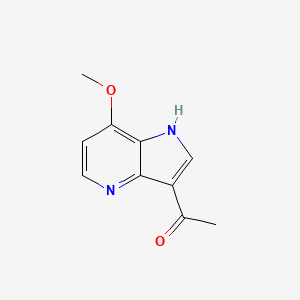

3-Acetyl-7-methoxy-4-azaindole

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H10N2O2 |

|---|---|

Molecular Weight |

190.20 g/mol |

IUPAC Name |

1-(7-methoxy-1H-pyrrolo[3,2-b]pyridin-3-yl)ethanone |

InChI |

InChI=1S/C10H10N2O2/c1-6(13)7-5-12-10-8(14-2)3-4-11-9(7)10/h3-5,12H,1-2H3 |

InChI Key |

AGXXCCCRYAATSQ-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)C1=CNC2=C(C=CN=C12)OC |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Azaindole Scaffolds

Regioselective Introduction of Substituents on the 4-Azaindole (B1209526) Core

Once the 4-azaindole nucleus is formed, the regioselective introduction of the C3-acetyl and C7-methoxy groups is required to complete the synthesis of 3-Acetyl-7-methoxy-4-azaindole. This involves distinct chemical strategies for functionalizing both the pyrrole (B145914) and pyridine (B92270) rings of the scaffold.

Strategies for Acetyl Group Incorporation at C3

The C3 position of the azaindole's pyrrole ring is analogous to the C3 position of indole (B1671886) and is susceptible to electrophilic substitution. The most common method for introducing an acetyl group at this position is the Friedel-Crafts acylation. google.com An effective and general procedure for the C3-acylation of 4-, 5-, 6-, and 7-azaindoles has been developed using an excess of a Lewis acid, such as aluminum chloride (AlCl₃), in a solvent like dichloromethane (B109758) (CH₂Cl₂), followed by the addition of an acyl chloride like acetyl chloride. researchgate.netacs.org

A patented method for the practical synthesis of 3-acetyl-4-azaindole specifically employs this Friedel-Crafts reaction. google.com The process starts with 4-azaindole, which is treated with anhydrous aluminum chloride and acetyl chloride to yield the target compound. google.com While this reaction is direct, reports indicate that yields can be very low without careful optimization of conditions. google.com Other Lewis acids, such as tin(IV) tetrachloride, have also been utilized as catalysts for the C3-acetylation of other azaindole isomers, like 7-azaindole (B17877). encyclopedia.pub

Methodologies for Methoxy (B1213986) Group Introduction at C7

Introducing a methoxy group at the C7 position of the 4-azaindole core is more complex, as it involves functionalizing the electron-deficient pyridine ring. Direct electrophilic substitution at this position is generally not feasible. Therefore, synthetic strategies typically rely on either constructing the azaindole ring from a pre-functionalized pyridine or using directed functionalization techniques.

One successful approach is to employ a synthetic method like the Bartoli or Leimgruber-Batcho synthesis, starting with a pyridine precursor that already contains the desired methoxy group. For instance, the Bartoli synthesis of 7-methoxy-6-azaindole starts from 2-methoxy-3-nitropyridine. researchgate.net Similarly, the large-scale Leimgruber-Batcho synthesis of a 4,7-dimethoxy-azaindole derivative demonstrates that building the scaffold with the C7-methoxy group already in place is a viable strategy. atlanchimpharma.comresearchgate.net

An alternative strategy involves the functionalization of the pre-formed azaindole ring. This often requires an activation step, such as N-oxidation. For 7-azaindole, a method has been described where N-oxidation allows for the introduction of a halogen at the C4 position, which can subsequently be displaced by an alkoxide to form a 4-methoxy-7-azaindole. google.com Applying this logic to 4-azaindole would require a different regiochemical outcome, which can be challenging. A more direct approach to a substituted 4-azaindole was demonstrated in the synthesis of 7-methyl-4-azaindole, where a bromine atom was used as a placeholder throughout the synthesis and removed in the final cyclization step. enamine.netresearchgate.net This suggests that a similar placeholder strategy could potentially be used to introduce functionality at the C7 position.

| Position | Substituent | Methodology | Key Reagents/Conditions | Reference |

|---|---|---|---|---|

| C3 | Acetyl | Friedel-Crafts Acylation | Acetyl chloride, AlCl₃, CH₂Cl₂ | google.comacs.org |

| C7 | Methoxy | Synthesis from Precursor | Leimgruber-Batcho or Bartoli synthesis using a methoxy-substituted nitropyridine. | atlanchimpharma.comresearchgate.net |

| C7 | Methoxy | Nucleophilic Substitution | Requires prior introduction of a leaving group (e.g., halogen) at C7. | google.com |

Advanced Transformations and Derivatization Strategies for Azaindoles

The functionalization of the azaindole scaffold is crucial for modulating its physicochemical and pharmacological properties. Modern synthetic chemistry has provided an array of advanced methodologies for the transformation and derivatization of the azaindole core, moving beyond classical methods to achieve higher efficiency, selectivity, and functional group tolerance. These strategies primarily include transition-metal-catalyzed cross-coupling reactions, direct C-H bond functionalization, and photoredox catalysis.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Metal-catalyzed cross-coupling reactions are powerful tools for constructing and derivatizing the aminopyridine-containing heterocycles that form azaindoles. nih.govnih.gov Well-established methods such as Sonogashira, Heck, and Suzuki cross-couplings have been successfully applied to the synthesis and functionalization of azaindoles. nih.govmdpi.com These reactions typically involve the coupling of a halogenated or otherwise pre-functionalized azaindole with a suitable coupling partner, such as an alkyne, alkene, or boronic acid. researchgate.net For instance, palladium-catalyzed Sonogashira coupling of halo-azaindoles with terminal alkynes is a common strategy. researchgate.net Similarly, Suzuki coupling has been employed for the selective arylation of the azaindole nucleus, as demonstrated in the synthesis of 2-aryl-7-azaindoles. mdpi.com These methods have become foundational in medicinal chemistry for creating libraries of substituted azaindoles for drug discovery programs. researchgate.net

Direct C–H Bond Functionalization and Activation

A more recent and atom-economical approach involves the direct functionalization of carbon-hydrogen (C–H) bonds, which avoids the need for pre-functionalization of the azaindole core. sioc-journal.cn This strategy has been notably successful with the use of transition-metal catalysts, such as rhodium, ruthenium, and palladium. nih.govresearchgate.net The pyridinic nitrogen atom within the azaindole structure can act as an intrinsic directing group, guiding the metal catalyst to activate a specific C–H bond, often at an ortho-position. sioc-journal.cnresearchgate.net

Rhodium(III)-catalyzed oxidative annulation of 7-azaindoles with internal alkynes, for example, proceeds via a double C–H activation process to build complex, fused derivatives in moderate to excellent yields. acs.orgacs.org This process may involve an N-directed ortho C–H activation followed by a "roll-over" C–H activation of the heterocyclic ring. acs.org Ruthenium-catalyzed C-H activation has also been utilized for the annulation of azaindole scaffolds. researchgate.net These C-H activation strategies offer a highly efficient and environmentally benign pathway to novel azaindole derivatives with diverse substitution patterns. acs.org

Photoredox and Dual Catalysis

Photoredox catalysis has emerged as a powerful strategy for activating small molecules under mild conditions using visible light. acs.org This approach, often used in conjunction with another catalytic cycle (dual catalysis), enables challenging transformations on the azaindole core. An efficient photoredox/nickel dual catalytic protocol has been developed for the Csp2–Csp3 cross-coupling of bromo-7-azaindoles with potassium trifluoroborates. acs.orgnih.gov These reactions proceed under gentle conditions, using blue LED light at room temperature, to afford a variety of cycloalkyl-substituted 7-azaindoles in moderate to good yields. acs.org The combination of photoredox and gold catalysis has also been explored for the synthesis of diarylated indole derivatives, a strategy applicable to the azaindole family. researchgate.net

Other Derivatization Strategies

Beyond metal-catalyzed methods, other strategies have been developed for specific functionalizations. For instance, a direct and regioselective C-3 chalcogenation (including sulfenylation and selenylation) of 7-azaindoles has been achieved using an iodine/DMSO catalytic system. acs.org This method allows for the introduction of sulfur and selenium moieties at the C-3 position with high selectivity and good functional group tolerance. acs.org Electrochemical methods are also gaining traction as a sustainable approach for the construction and derivatization of indoles and azaindoles, offering a noble-metal- and external-oxidant-free pathway for cyclization and functionalization. researchgate.net

| Methodology | Catalyst/Reagent | Substrate Example | Transformation | Reference |

|---|---|---|---|---|

| Rh(III)-Catalyzed C-H Activation | [RhCp*Cl2]2, AgSbF6 | N-Phenyl-7-azaindole and Diphenylacetylene | Oxidative annulation via double C-H activation | acs.org |

| Photoredox/Nickel Dual Catalysis | NiCl2·glyme, Ir-photocatalyst | Bromo-7-azaindole and Cycloalkyl trifluoroborate | Csp2–Csp3 cross-coupling | acs.org |

| Iodine-Catalyzed Chalcogenation | I2/DMSO | 7-Azaindole and Thiol/Diselenide | Regioselective C-3 sulfenylation/selenylation | acs.org |

| Palladium-Catalyzed Heteroannulation | Pd(OAc)2, PPh3 | 4-Acetamido-3-iodopyridine and Alkyne | Synthesis of 2,3-disubstituted 5-azaindoles | acs.org |

Multi-Component and One-Pot Synthesis Approaches for Substituted Azaindoles

Multi-component reactions (MCRs) and one-pot syntheses represent a highly efficient and sustainable strategy for the construction of complex molecular architectures like substituted azaindoles. mdpi.comresearchgate.net These approaches combine multiple reactants in a single reaction vessel, either simultaneously or sequentially, to form the final product without isolating intermediates. This minimizes waste, saves time and resources, and allows for the rapid generation of molecular diversity. nih.gov

Domino Reactions

Domino reactions, also known as tandem or cascade reactions, are a subset of one-pot processes where a single event triggers a series of subsequent intramolecular transformations to build complex structures. vdoc.pub Several domino strategies have been developed for the synthesis of azaindole derivatives. A notable example is the alkali-amide controlled selective synthesis of 7-azaindoles or 7-azaindolines from 2-fluoro-3-methylpyridine (B30981) and an arylaldehyde. rsc.orgnsf.gov In this reaction, the choice of the base's counterion (e.g., Li+ vs. K+) dictates the final product, providing either the reduced azaindoline or the fully aromatic azaindole through a domino sequence. rsc.org Another approach involves a palladium-catalyzed domino sila-Sonogashira/5-endo cyclization to produce 2-substituted 5-azaindoles. acs.org Indium trichloride (B1173362) has also been used to catalyze a domino Knoevenagel-Michael reaction for the synthesis of fused 7-azaindole derivatives. researchgate.net

Three-Component and Four-Component Reactions

Direct multi-component syntheses are particularly powerful for creating highly substituted azaindoles. An efficient one-pot, three-component cyclocondensation has been developed using N-substituted 2-amino-4-cyanopyrroles, various aldehydes, and active methylene (B1212753) compounds. acs.orgscilit.comresearchgate.net This method provides access to a wide range of carbocyclic fused and highly substituted 7-azaindole derivatives, making it highly valuable for diversity-oriented synthesis. acs.orgresearchgate.net

Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are renowned for their ability to generate peptide-like scaffolds and other highly functionalized molecules. uc.ptillinois.edu These reactions have been successfully applied to the synthesis of complex heterocyclic systems. The Ugi four-component reaction (U-4CR), which combines an aldehyde, an amine, a carboxylic acid, and an isocyanide, has been adapted for various heterocyclic cores. nih.govcsic.es While direct applications to the 4-azaindole core are specific, the principles have been broadly demonstrated for related N-heterocycles, showcasing the potential for rapid assembly of complex derivatives. uc.ptnih.gov For example, indium-catalyzed Ugi reactions have been shown to be effective even with low catalyst loading. uc.pt

Sequential One-Pot Catalysis

Sequentially catalyzed one-pot processes, particularly those involving palladium, enable multiple distinct bond-forming events in a single pot. mdpi.com These sequences can combine different types of cross-coupling reactions or a coupling reaction followed by a cyclization. For example, a one-pot synthesis of 3,6-diaryl 7-azaindoles was developed using a chemo-selective Suzuki-Miyaura cross-coupling reaction, where C-I and C-Cl bonds on the same starting material react sequentially under different conditions within the same pot. acs.org Similarly, a four-component synthesis of biaryl-substituted isoxazoles has been achieved through a sequence concatenating an acyl-Sonogashira coupling, cyclocondensation, and a final Suzuki coupling, all under microwave assistance in one pot. mdpi.com These advanced one-pot strategies are invaluable for the efficient construction of complex azaindole-based molecules. mdpi.com

| Reaction Type | Key Components | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Three-Component Cyclocondensation | 2-Amino-4-cyanopyrrole, Aldehyde, Active Methylene Compound | Ethanol or Acetic Acid, reflux | Carbocyclic fused or substituted 7-azaindoles | acs.orgscilit.comresearchgate.net |

| Domino Reaction | 2-Fluoro-3-methylpyridine, Arylaldehyde | KN(SiMe3)2 or LiN(SiMe3)2 | Selectively 7-azaindoles or 7-azaindolines | rsc.orgnsf.gov |

| Domino Knoevenagel-Michael | 7-Azaindole, Aldehyde, Malononitrile | InCl3 | Fused 7-azaindole derivatives | researchgate.net |

| One-Pot Sequential Suzuki-Miyaura | 6-Chloro-3-iodo-N-protected 7-azaindole, 2 different Boronic Acids | Pd(PPh3)4 | C3, C6-Diaryl 7-azaindoles | acs.org |

Structure Activity Relationship Sar and Structural Optimization in 4 Azaindole Research

General Principles of SAR Studies for Azaindole Derivatives

To comprehend the potential biological significance of a specific molecule like 3-Acetyl-7-methoxy-4-azaindole, it is crucial to first explore the general SAR principles that apply to the wider class of azaindole derivatives.

The biological activity of azaindole derivatives is highly sensitive to the position, size, and electronic properties (whether electron-donating or electron-withdrawing) of substituents on the bicyclic ring system. Research across various therapeutic areas has shown that modifications at different positions can lead to vastly different outcomes in potency and selectivity. researchgate.net

For instance, in the development of antitubercular agents, the introduction of a methyl or methoxy (B1213986) group at the C-6 position of the 1,4-azaindole (B1209526) core was found to enhance cellular potency. nih.govasm.org Conversely, in studies targeting HIV-1 inhibition, substitutions at the C-5 and C-6 positions with fluorine, chlorine, or methoxy groups proved to be detrimental to the compound's inhibitory power. researchgate.net The effect was noted to be more pronounced at the C-5 position compared to C-6. researchgate.net

The C-3 position is frequently a site for modification. In the pursuit of PAK1 inhibitors, 3-ketoaryl-7-azaindole derivatives were systematically altered to yield compounds with nanomolar potency. nih.gov Similarly, for HIV-1 integrase inhibitors based on 7-azaindoles, it was observed that para-substituents with π-donor characteristics on a C3-aryl group were important for activity. nih.gov

| Position | Substituent/Modification | Observed Effect | Target/Context | Reference |

|---|---|---|---|---|

| C-3 | Aryl groups with para-π-donor substituents | Beneficial for activity | HIV-1 Integrase | nih.gov |

| C-5 | F, Cl, or OMe | Detrimental to activity | HIV-1 Inhibition | researchgate.net |

| C-6 | F, Cl, or OMe | Detrimental to activity (less severe than C-5) | HIV-1 Inhibition | researchgate.net |

| C-6 | Methyl or Methoxy | Improved cellular potency | Antitubercular (M. tuberculosis) | nih.govasm.org |

| C-7 | F, Cl, OMe, OEt | Beneficial for activity | HIV-1 Inhibition | researchgate.net |

The nitrogen atoms within the azaindole scaffold are not merely structural features; they are pivotal to the molecule's biological function. The pyridine (B92270) nitrogen (at position 4 in 4-azaindole) and the pyrrole (B145914) N-H group are critical for establishing specific hydrogen bonding interactions with amino acid residues in the active sites of target proteins, particularly protein kinases. researchgate.netresearchgate.net

This ability to act as both a hydrogen bond donor (via the pyrrole N-H) and a hydrogen bond acceptor (via the pyridine nitrogen) allows azaindoles to mimic the binding of adenine (B156593) from ATP to the kinase hinge region. pharmablock.comresearchgate.net Detailed SAR studies on novel antiepileptic agents confirmed that the nitrogen atom at the 4-position and the hydrogen atom of the N-H unit in the 4-azaindole skeleton are critical for their activity. nih.gov The loss of the hydrogen-bond donating capability, for instance through N-alkylation, can lead to a significant decrease or complete loss of activity in certain contexts, underscoring the importance of this interaction. dndi.org

Impact of Substituent Position and Electronic Nature on Biological Activity

SAR Specific to Acetyl and Methoxy Substituents in 4-Azaindoles

The C-3 position of the azaindole ring is nucleophilic and susceptible to electrophilic substitution, such as Friedel-Crafts acylation, to introduce an acetyl group. researchgate.netnih.gov The reaction can be challenging in electron-deficient azaindoles and often requires catalysis by a Lewis acid. researchgate.net

The C3-acetyl group has several key features that influence biological interactions:

Hydrogen Bond Acceptor: The carbonyl oxygen of the acetyl group can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's binding pocket.

Steric and Electronic Effects: As an electron-withdrawing group, the acetyl moiety alters the electronic distribution of the azaindole ring system. Its size and planar nature also introduce steric constraints that can influence the compound's binding orientation and selectivity for its target.

Synthetic Handle: The acetyl group can serve as a synthetic handle for further chemical modifications, allowing for the creation of more complex derivatives during lead optimization. For example, 3-acetyl-7-azaindole is a key intermediate in the synthesis of other complex molecules. encyclopedia.pub

A methoxy group at the C-7 position on the pyridine portion of the 4-azaindole ring can significantly modulate the compound's properties. In studies of TGF-βR1 kinase inhibitors, replacing a fluorine atom with a methoxy group on a pyridine scaffold attached to a 4-azaindole was shown to maintain inhibitory activity. researchgate.net

The C7-methoxy group can influence:

Lipophilicity and Solubility: The methoxy group can increase lipophilicity, which may affect cell permeability and oral absorption. It can also influence aqueous solubility. researchgate.net

Metabolic Stability: The methoxy group can be a site for metabolism, specifically O-demethylation by cytochrome P450 enzymes, to form a hydroxyl derivative. This can be a strategic element in prodrug design or a liability leading to rapid clearance. In some kinase inhibitor studies, hydroxyl derivatives were found to be more active than their methoxy counterparts, suggesting either the importance of a hydrogen bond donor at that position or that the methoxy compound acts as a prodrug. mdpi.com

Target Binding: As a hydrogen bond acceptor, the oxygen atom of the methoxy group can participate in binding interactions. Its presence also influences the electronic character of the pyridine ring, which can fine-tune interactions with the target protein.

| Substituent Moiety | Position | Potential Role in Biological Interactions | Example/Context | Reference |

|---|---|---|---|---|

| Acetyl | C-3 | Acts as a hydrogen bond acceptor; influences ring electronics; provides a steric profile. | Common site for acylation in azaindole synthesis. | researchgate.netencyclopedia.pub |

| Methoxy | C-7 | Modulates lipophilicity and solubility; potential metabolic site (O-demethylation); acts as a hydrogen bond acceptor. | Used in kinase inhibitor design; 4-methoxy-7-azaindole used as a synthetic precursor. | encyclopedia.pubresearchgate.netmdpi.com |

Influence of C3-Acetyl Moiety on Biological Interactions

Rational Design and Lead Optimization Strategies Based on SAR

The insights gained from SAR studies are fundamental to the rational design and optimization of lead compounds. The goal is to enhance potency and selectivity for the desired biological target while improving pharmacokinetic properties (ADME - absorption, distribution, metabolism, excretion). researchgate.netnih.gov

Key strategies employed in the optimization of azaindole derivatives include:

Structure-Based Drug Design: Utilizing X-ray crystal structures of a lead compound bound to its target protein allows for precise, guided modifications to improve binding affinity and selectivity. nih.govacs.org

Bioisosteric Replacement: The azaindole core itself is a bioisostere of indole (B1671886). pharmablock.com Further modifications, such as replacing a methoxy group with a difluoromethoxy or dimethylamino group, have been used to mitigate off-target effects (e.g., PDE6 inhibition) while preserving on-target potency in antitubercular agents. nih.govasm.org

Improving Physicochemical Properties: A major focus of lead optimization is to address liabilities such as poor aqueous solubility or high metabolic clearance. nih.govacs.org Strategies include introducing polar groups or blocking sites of metabolism to improve the drug-like properties of the molecule.

Matched Molecular Pair Analysis: This computational technique involves analyzing pairs of compounds that differ by a single, small structural modification. It helps to systematically evaluate the impact of specific chemical changes on biological activity and properties, guiding the design of more potent analogs. researchgate.net

| Initial Challenge | Optimization Strategy | Resulting Improvement | Compound Series/Target | Reference |

|---|---|---|---|---|

| High metabolic turnover and off-target activity (PDE6) | Replace a 6-methoxy-5-methylpyrimidine substituent with a 6-(dimethylamino) or 6-(difluoromethoxy) group. | Maintained potency, improved metabolic stability, and eliminated PDE6 liability. | Antitubercular 1,4-azaindoles (DprE1 inhibitors) | nih.govasm.orgnih.gov |

| Need for improved potency and physical properties. | Used X-ray crystallography to guide modifications of the core structure. | Identified a potent inhibitor with required physical properties for advanced studies. | p38 MAP Kinase inhibitors | acs.org |

| Low solubility and metabolic stability of parent indole. | Systematic replacement of phenyl ring carbons with nitrogen to create 4-, 5-, 6-, and 7-azaindole (B17877) isomers. | 4- and 7-azaindole isomers showed improved efficacy and significantly enhanced solubility and metabolic stability. | HIV-1 inhibitors | pharmablock.com |

Computational and Theoretical Investigations of 4 Azaindole Systems

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical methods are employed to model the electronic distribution and energy levels of molecules, providing a fundamental understanding of their chemical properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. It is instrumental in studying reaction mechanisms, molecular geometries, and vibrational spectra. mdpi.commdpi.com For the azaindole scaffold, DFT has been widely applied to understand its synthesis and properties.

For instance, DFT calculations have been used to study the structural and vibrational properties of chloro-substituted 7-azaindole-3-carbaldehydes and their palladium(II) and platinum(II) complexes. mdpi.comnih.gov These studies, often using functionals like ωB97X-D, help in understanding metal-ligand interactions and conformational preferences of substituents. mdpi.com In one study, DFT calculations indicated that for 4-chloro-7-azaindole-3-carbaldehyde, a dimer with the aldehyde group rotated by 180° is more stable than the dimer form observed in the crystal structure of a related 5-chloro isomer. mdpi.comresearcher.life

DFT is also pivotal in elucidating reaction pathways. A study on the Rh(III)-catalyzed synthesis of 7-azaindoles used DFT to explore the catalytic cycle, revealing that the silver additive often used in the reaction induces ligand-centered oxidation, a key insight for optimizing the reaction. rsc.org Furthermore, time-dependent DFT (TDDFT) has been employed to investigate excited-state phenomena, such as the charge transfer and double proton transfer reactions in cyano-substituted 7-azaindole (B17877) derivatives complexed with methanol. nih.gov

These examples, while not specific to 3-Acetyl-7-methoxy-4-azaindole, demonstrate the power of DFT in calculating the electronic properties and predicting the reactivity of the core azaindole structure.

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The energies of these orbitals and the energy gap (ΔE = ELUMO – EHOMO) are key indicators of a molecule's reactivity and kinetic stability.

In the context of azaindole derivatives, FMO analysis helps explain their electronic behavior. For example, in a theoretical study of cyano-7-azaindole derivatives, FMO analysis revealed that the HOMO and LUMO distributions change significantly upon proton transfer, indicating a change in the electronic character of the molecule. nih.gov In another study, the HOMO and LUMO energies of a 7-azaindole derivative designed for Organic Light-Emitting Devices (OLEDs) were calculated to select appropriate materials for the device layers. researchgate.net The analysis of frontier orbitals in a Rh(III)-catalyzed 7-azaindole synthesis confirmed the electronic reorganization mechanism during the key alkyne insertion step. rsc.org

The HOMO-LUMO energy gap is a crucial parameter. A smaller gap generally implies higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. This principle is fundamental in predicting the outcomes of various chemical reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Azaindole Systems

| Compound/System | HOMO Energy (eV) | LUMO Energy (eV) | Source |

|---|---|---|---|

| 5-(4-nonylphenyl)-7-azaindole (Monomer) | -5.62 | -0.71 | researchgate.net |

| 5-(4-nonylphenyl)-7-azaindole (Dimer) | -5.48 | -0.89 | researchgate.net |

| 7-azaindole (Reference) | -6.07 | -0.58 | researchgate.net |

This table presents data for related 7-azaindole compounds to illustrate the application of FMO analysis.

Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution within a molecule. uni-muenchen.de It maps the electrostatic potential onto the electron density surface, allowing for the identification of electrophilic (positive potential, typically colored blue) and nucleophilic (negative potential, typically colored red) regions. uni-muenchen.deresearchgate.net This makes MEP a valuable tool for predicting how a molecule will interact with other molecules, such as biological targets or reactants. uni-muenchen.de

For azaindole derivatives, MEP studies have been used to perform SAR analyses. In a study on azaindoles with high affinity for the dopamine (B1211576) D4 receptor, comparison of molecular isopotential surfaces helped to rationalize the observed binding affinities. nih.gov Similarly, computational studies based on the similarity of MEP maps have initiated the synthesis of novel tricyclic compounds derived from azaindole scaffolds. fau.de The negatively charged regions, often associated with heteroatoms like the nitrogen in the pyridine (B92270) ring, are predicted to be key sites for hydrogen bond acceptance in interactions with biological targets.

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It examines interactions between filled (donor) and empty (acceptor) orbitals, quantifying their stabilization energy. This method is particularly effective for analyzing non-covalent interactions like hydrogen bonds and charge transfer.

Several studies have utilized NBO analysis to investigate the hydrogen-bonding networks in clusters of 7-azaindole with protic solvents like methanol. acs.orgnih.govacs.orgnih.gov These analyses show that the stability of these hydrogen-bonded structures arises from charge transfer delocalization between the lone-pair orbital of a proton acceptor (like an oxygen or nitrogen atom) and the antibonding orbital (σ*) of a proton donor (like an N-H or O-H bond). nih.govaip.org The strength of these interactions can be correlated with the observed red-shifts in the vibrational frequencies of the N-H and O-H stretching modes. acs.org NBO analysis has successfully explained the cooperative effects in these hydrogen-bonded networks, where the formation of one hydrogen bond strengthens the adjacent ones. nih.govaip.org

Molecular Electrostatic Potential (MEP) Mapping for Interaction Sites

Molecular Modeling and Docking Studies for Ligand-Target Interactions

Molecular modeling, particularly molecular docking, is a cornerstone of modern drug discovery. It predicts the preferred orientation and binding affinity of a ligand when it interacts with a target protein's binding site. This technique is extensively used for azaindole derivatives to predict their potential as inhibitors of various enzymes, especially protein kinases. researchgate.net

The azaindole scaffold is recognized as a "privileged structure" in medicinal chemistry, particularly for kinase inhibitors. nih.gov This is because the pyrrole-pyridine ring system can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding site. nih.gov Typically, the pyrrole (B145914) N-H group acts as a hydrogen bond donor, while the pyridine N7 atom acts as a hydrogen bond acceptor, mimicking the interaction of the adenine (B156593) base of ATP. nih.govmdpi.com

Numerous docking studies have confirmed this binding pattern for various azaindole derivatives.

c-Met Kinase Inhibitors : A series of 4-azaindole (B1209526) inhibitors were developed, and their binding mode, confirmed by X-ray crystallography, showed the expected hydrogen bonding with the kinase hinge. nih.govnih.gov

Nav1.2 Inhibitors : Docking of 4-azaindole derivatives into the Nav1.2 sodium channel (PDB ID: 6J8E) supported the experimental findings that these compounds act as potent antiepileptic agents by blocking this channel. nih.gov

DprE1 Inhibitors : In the search for new anti-tuberculosis agents, azaindole derivatives were docked into the DprE1 enzyme. nih.gov Induced-fit docking and molecular dynamics simulations confirmed the binding affinity and stability of potential hit compounds. nih.gov

Kinase Inhibitors (General) : Docking studies on 7-azaindole-chalcone hybrids identified compounds with significant inhibitory activity against Haspin kinase and CDK9/CyclinT. researchgate.net

These studies allow researchers to rationalize the SAR of a series of compounds. For example, they can explain why certain substitutions on the azaindole core enhance or diminish binding affinity, guiding the design of more potent and selective inhibitors. nih.govresearchgate.net

Table 2: Examples of Docking Studies on Azaindole Derivatives

| Azaindole Derivative Class | Protein Target | Key Finding | Source |

|---|---|---|---|

| 4-Azaindoles | c-Met Kinase | Confirmed hydrogen bonding with the hinge region (Met 1160). | nih.govnih.gov |

| 3-(1,2,3,6-tetrahydropyridine)-4-azaindole | Nav1.2 Channel | Supported mechanism of action for antiepileptic activity. | nih.gov |

| 7-Azaindole-chalcone hybrids | Haspin Kinase | Identified key interactions leading to micromolar inhibition. | researchgate.net |

| Aryl azaindole-pyrimidine-1,3,4-oxadiazoles | Anticancer Target | Compound 12a showed good binding affinity through hydrophobic interactions. | tandfonline.comfigshare.comtandfonline.com |

| 4-Azaindoles | c-Met Kinase | N-1 substituted scaffolds showed promising inhibitory activity. | nih.gov |

This table summarizes findings for various azaindole derivatives to exemplify the application and insights gained from molecular docking studies.

Prediction of Binding Affinity and Selectivity

The prediction of how strongly a ligand, such as a 4-azaindole derivative, will bind to a biological target (its affinity) and how well it distinguishes between different targets (its selectivity) is a cornerstone of computational drug design. These predictions are crucial for prioritizing compounds for synthesis and testing.

Molecular Docking: Molecular docking simulations are frequently employed to predict the preferred orientation of a ligand when bound to a target protein. For the azaindole scaffold, which is recognized as a "privileged structure" in medicinal chemistry, docking studies have provided significant insights into its role as a kinase inhibitor. nih.gov These studies show that the azaindole core can effectively mimic purine (B94841) systems and interact with the ATP active site of kinases. nih.gov The nitrogen atom in the pyridine ring of the azaindole scaffold often forms crucial hydrogen bonds with the hinge region of the kinase, an interaction essential for potent inhibition. nih.govjst.go.jp For a compound like this compound, docking could elucidate how the acetyl and methoxy (B1213986) groups orient themselves within the binding pocket and identify any additional interactions that contribute to affinity.

Advanced Simulation Techniques: While docking provides a static picture, more advanced methods like molecular dynamics (MD) simulations and free energy perturbation (FEP) can offer a more detailed understanding of binding thermodynamics and kinetics. researchgate.netnih.gov Studies on related heterocyclic systems have shown that protein conformational flexibility can significantly modulate the thermodynamics of drug binding. researchgate.net For instance, research on HSP90 inhibitors revealed that compounds binding to a more flexible helical conformation of the protein exhibited higher affinity and entropically driven binding. researchgate.net Such mechanisms, where the ligand stabilizes a more dynamic state of the protein, represent a sophisticated strategy for drug design that could be applicable to 4-azaindole systems. FEP calculations, which compute the difference in binding energy between two similar molecules, are particularly well-suited for optimizing the potency of a lead compound during lead optimization. nih.gov

Analysis of co-crystal structures of related azaindole compounds has revealed different possible binding modes, which can be classified as "normal," "flipped," or "non-hinge," depending on the orientation of the azaindole ring with respect to the kinase hinge region. jst.go.jp The specific binding mode is often dictated by the substitution pattern on the azaindole ring. jst.go.jp Computational prediction of these binding modes is essential for accurately estimating binding affinity and guiding the design of more selective inhibitors.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. These models, once validated, can be used to predict the activity of new, unsynthesized compounds.

For azaindole systems, 2D and 3D-QSAR studies have been successfully applied to understand the structural requirements for various biological activities, such as the inhibition of renin or specific kinases. researchgate.netdntb.gov.ua In a typical QSAR study, the structures of a set of related compounds are characterized by various numerical descriptors (e.g., electronic, steric, hydrophobic), and a statistical method is used to build a predictive model.

A QSAR study on a series of 4- and 6-azaindole-3-carboxamide derivatives as renin inhibitors identified several key descriptors that influence activity. researchgate.netresearchgate.net The models were developed using methods like partial least squares (PLS) coupled with genetic algorithms (GA) for variable selection. researchgate.net The resulting models showed good statistical significance and predictive power. researchgate.netresearchgate.net

| Model Type | Internal Predictivity (q²) | External Predictivity (pred_r²) |

|---|---|---|

| GA-PLS | 0.7408 | 0.7837 |

The analysis from this study indicated that the presence of certain substituents, including methoxy groups, on the nucleus increases binding affinity. researchgate.netresearchgate.net The positive contribution of descriptors related to branching and the presence of such groups was found to be favorable for inhibitory activity. researchgate.netresearchgate.net This finding suggests that the 7-methoxy group in this compound could positively contribute to its biological activity.

Similarly, 3D-QSAR studies on azaindole derivatives as Aurora B kinase inhibitors have helped identify important pharmacophoric features. dntb.gov.ua These models, often based on k-Nearest Neighbor (kNN) methodology, map out regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic characteristics are favorable or unfavorable for activity. Such studies have highlighted that lipophilic and polar groups, particularly those capable of hydrogen bonding, must be present at specific distances from each other to ensure potent inhibition. dntb.gov.ua

| Model Statistic | Value |

|---|---|

| Training set (R²) | 0.815 |

| Leave-one-out cross-validation (Q²LMO) | 0.808 |

| External test set (R²ex) | 0.814 |

These QSAR analyses successfully capture both evident and subtle pharmacophoric features, providing a theoretical basis for the rational design and optimization of new compounds within the 4-azaindole class. dntb.gov.uasci-hub.se

Biological and Mechanistic Studies of 4 Azaindole Derivatives in Vitro Focus

Investigation of Enzyme Inhibition and Target Engagement (In Vitro)

Derivatives of 4-azaindole (B1209526) have been extensively studied as kinase inhibitors due to the ability of the nitrogen atom in the pyridine (B92270) ring to form crucial hydrogen bonds within the ATP binding site of kinases. nih.gov This has led to the development of potent and selective inhibitors for various kinases implicated in cancer and other diseases.

Research has shown that 4-azaindole derivatives can be potent inhibitors of Protein Kinase D (PKD), with selectivity against closely related kinases like PKCs and CAMKs. semanticscholar.org For instance, certain 4-azaindole compounds inhibit PKD1 in the low nanomolar range and are competitive with ATP. semanticscholar.org A global kinase profile of some 4-azaindole derivatives against 353 kinases revealed that while they are potent PKD inhibitors, they can also inhibit other kinases such as p38α. semanticscholar.org

Specifically, 4- and 4,7-azaindoles have been identified as selective inhibitors of p38α MAP kinase but not p38δ. semanticscholar.org Further studies have led to the identification of 2,3-bis(het)aryl-4-azaindole derivatives with inhibitory activity against RAF-1 and DYRK1A. researchgate.net Docking studies have helped to elucidate the binding modes of these compounds, explaining their observed inhibitory activities. researchgate.net

The 7-azaindole (B17877) scaffold has also been a key component in the development of selective B-Raf inhibitors. mdpi.com A screening of over 20,000 compounds identified 7-azaindole as a kinase inhibitor scaffold, leading to the development of potent BRAF-V600E inhibitors. mdpi.com Additionally, 4-azaindole derivatives have been developed as potent inhibitors of TGFβRI kinase, with some compounds demonstrating excellent kinase selectivity and efficacy in murine tumor models when combined with anti-PD-1 antibodies. nih.gov The discovery of an azaindole-based MAP4K1 inhibitor, BAY-405, highlights the scaffold's potential in enhancing T-cell immunity against cancer. acs.org

Table 1: Kinase Inhibitory Activity of Selected Azaindole Derivatives

| Compound/Series | Target Kinase(s) | IC₅₀/Activity | Reference |

|---|---|---|---|

| 4-Azaindole derivatives | PKD1 | Low nM range | semanticscholar.org |

| 4- and 4,7-Azaindoles | p38α MAP kinase | Significant inhibition | semanticscholar.org |

| 2,3-bis(het)aryl-4-azaindoles | RAF-1, DYRK1A | IC₅₀ = 286 nM (RAF-1), 230 nM (DYRK1A) for compound 77 | researchgate.net |

| 7-Azaindole derivative (7c) | BRAF-V600E | IC₅₀ = 31 nM | mdpi.com |

| 4-Azaindole derivative (3f) | TGFβRI | IC₅₀ = 22 nM (TGFβRI), 7 nM (RII) for scaffold 2a | nih.gov |

| Azaindole-based (BAY-405) | MAP4K1 | Nanomolar potency | acs.org |

| 4-Azaindole derivative | c-Met | IC₅₀ = 20-70 nM | nih.govresearchgate.net |

A significant area of research for 4-azaindole derivatives is their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis (TB). nih.gov These compounds have been identified as noncovalent inhibitors of decaprenylphosphoryl-β-d-ribose 2′-epimerase (DprE1), an essential enzyme in mycobacterial cell wall synthesis. nih.govresearchgate.net

The 1,4-azaindole series emerged from a scaffold morphing approach and has demonstrated potent antimycobacterial activity. nih.gov These compounds are bactericidal in vitro and have shown efficacy in mouse TB infection models. nih.gov Notably, there is no cross-resistance observed between azaindoles and benzothiazinones (like BTZ043), another class of DprE1 inhibitors. nih.gov Resistance to azaindoles is conferred by mutations in the Y314H residue of DprE1, whereas BTZ043 resistance is linked to the C387S/G residue. nih.gov

Optimization of the 1,4-azaindole series has focused on improving physicochemical properties and reducing off-target effects, such as inhibition of phosphodiesterase 6 (PDE6). acs.orgasm.org Structure-activity relationship (SAR) studies have shown that substitutions at the C-6 position of the 1,4-azaindole with a methyl or methoxy (B1213986) group can enhance cellular potency. nih.gov A notable example from this class is TBA-7371, which has advanced to clinical development. researchgate.net

Table 2: Antimycobacterial Activity of 4-Azaindole Derivatives

| Compound Series | Target | Mechanism of Action | Key Findings | Reference |

|---|---|---|---|---|

| 1,4-Azaindoles | DprE1 | Noncovalent inhibition | Potent in vitro and in vivo activity against M. tuberculosis. No cross-resistance with BTZ043. | nih.govresearchgate.net |

| TBA-7371 | DprE1 | Noncovalent inhibition | IC₅₀ = 10 nM. Advanced to clinical development. | researchgate.net |

Recent studies have explored the potential of 4-azaindole derivatives as antiepileptic agents through the modulation of voltage-gated sodium channels, particularly the Nav1.2 subtype. medchemexpress.comnih.govmedchemexpress.com A series of 3-(1,2,3,6-tetrahydropyridine)-4-azaindole derivatives were designed, synthesized, and evaluated for their antiepileptic activity. nih.gov

One such derivative, Nav1.2-IN-1 (compound 5i), was identified as a potent and selective Nav1.2 inhibitor. medchemexpress.commedchemexpress.comszabo-scandic.com It reduces the peak amplitude of Nav1.2 currents with an IC₅₀ value of 7.79 μM and exhibits significant anticonvulsant effects with low neurotoxicity in preclinical models. medchemexpress.commedchemexpress.comszabo-scandic.com

Mechanistic studies revealed that these compounds primarily target voltage-gated sodium channels over other potential targets like GABAᴀ or NMDA receptors. nih.gov Detailed SAR studies have highlighted the importance of the N-atom at the 4-position and the NH group of the azaindole skeleton, as well as the double bond in the 1,2,3,6-tetrahydropyridine (B147620) moiety, for their antiepileptic activities. nih.gov

Table 3: Antiepileptic Activity of 4-Azaindole Derivatives

| Compound | Target | IC₅₀/Activity | Key Findings | Reference |

|---|---|---|---|---|

| Nav1.2-IN-1 (compound 5i) | Nav1.2 | IC₅₀ = 7.79 μM | Potent and selective Nav1.2 inhibitor with anticonvulsant activity and low neurotoxicity. | medchemexpress.commedchemexpress.comszabo-scandic.com |

| Compound 4w | Nav1.2 | ED₅₀ = 22.01 mg/kg (sc-PTZ model) | Effective sodium channel blocker. | nih.gov |

The 4-azaindole scaffold has also been investigated for its activity against kinetoplastid parasites, including Trypanosoma cruzi (the causative agent of Chagas disease) and Trypanosoma brucei (the causative agent of Human African Trypanosomiasis). uantwerpen.benih.govresearchgate.net

A 4-azaindole-2-piperidine derivative, identified from a high-throughput screening, showed moderate activity against intracellular T. cruzi amastigotes with an IC₅₀ of 3.4 µM. uantwerpen.be Despite extensive medicinal chemistry efforts to improve potency and metabolic stability, a suitable candidate for in vivo studies could not be identified from this series. uantwerpen.benih.govresearchgate.net SAR studies revealed that while modifications to the amide and azaindole groups led to some improvements, they were not sufficient to advance the series. uantwerpen.be

In the context of T. brucei, a series of 3,5-disubstituted-7-azaindoles were identified as growth inhibitors. A lead repurposing approach and detailed SAR studies led to a compound that retained sub-micromolar activity against T. brucei and had improved pharmacokinetic properties. However, its low brain penetration precluded it from further development as a treatment for the late stage of the disease. The specific molecular target for the anti-trypanosomal activity of these azaindole derivatives remains largely unknown. uantwerpen.be

Table 4: Anti-Trypanosomal Activity of Azaindole Derivatives

| Compound Series | Target Organism | IC₅₀/Activity | Key Findings | Reference |

|---|---|---|---|---|

| 4-Azaindole-2-piperidine derivatives | Trypanosoma cruzi | IC₅₀ = 3.4 µM (initial hit) | Moderate activity, but optimization efforts did not yield a clinical candidate. | uantwerpen.benih.govresearchgate.net |

| 3,5-Disubstituted-7-azaindoles | Trypanosoma brucei | Sub-micromolar activity | Improved PK properties but low brain penetration. |

Derivatives of azaindole have shown potential as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. Inhibition of this enzyme is a therapeutic strategy for managing type 2 diabetes.

One study reported a 1,3,4-oxadiazole (B1194373) compound bearing an azaindole core as a potent α-glucosidase inhibitor with an IC₅₀ value of 0.4 mM, which was more potent than the standard drug acarbose (B1664774) (IC₅₀ = 1.75 mM) in that particular study. nih.gov Another study on 7-azaindole based carbohydrazides and their 1,3,4-oxadiazole derivatives showed inhibitory potential with IC₅₀ values in the millimolar range. researchgate.net Molecular docking studies have been used to understand the binding interactions of these compounds with the active site of the α-glucosidase enzyme. researchgate.net

Table 5: α-Glucosidase Inhibitory Activity of Azaindole Derivatives

| Compound Series | IC₅₀ | Key Findings | Reference |

|---|---|---|---|

| 1,3,4-Oxadiazole with azaindole core | 0.4 mM | More potent than acarbose in the same study. | nih.gov |

| 7-Azaindole based carbohydrazides and 1,3,4-oxadiazoles | Millimolar range | Exhibited inhibitory potential. | researchgate.net |

Azaindole derivatives have been identified as potent inhibitors of HIV-1 integrase, an essential enzyme for viral replication. nih.govnih.gov Azaindole carboxylic acids were initially discovered with modest activity, which was significantly improved by replacing the carboxylic acid with a hydroxamic acid, resulting in a 40-fold increase in potency in enzymatic assays. nih.govbrieflands.com

Several 4-fluorobenzyl substituted azaindole hydroxamic acids demonstrated potent antiviral activities in cell-based assays. nih.gov However, these compounds showed mutagenicity, which led to further structural modifications. brieflands.com Cyclization of the N-methyl hydroxamate to the main core resulted in new scaffolds with improved antiviral potency and better safety profiles. brieflands.com

The azaindole framework is one of several scaffolds, including diketo acids and naphthyridine carboxamides, that have been explored for the development of HIV-1 integrase strand transfer inhibitors (INSTIs). brieflands.com

Table 6: HIV-1 Integrase Inhibitory Activity of Azaindole Derivatives

| Compound Series | Key Feature | Activity | Key Findings | Reference |

|---|---|---|---|---|

| Azaindole carboxylic acids | Carboxylic acid group | Modest (IC₅₀ = 0.95-7.35 μM) | Initial hits from screening. | nih.govnih.govbrieflands.com |

| Azaindole hydroxamic acids | Hydroxamic acid group | Potent antiviral activity | 40-fold improvement in enzymatic potency over carboxylic acids, but showed mutagenicity. | nih.govbrieflands.com |

Anticancer Activities at the Cellular Level

No in vitro studies detailing the anticancer activity of 3-Acetyl-7-methoxy-4-azaindole against any cancer cell lines have been found. There is no available data, such as IC50 or GI50 values, to create a data table or to discuss its cytotoxic or anti-proliferative effects.

Mechanistic Investigations at the Molecular Level (In Vitro)

Elucidation of Molecular Pathways and Protein-Ligand Interactions

There is no information available regarding the molecular pathways affected by this compound. Furthermore, no protein-ligand interaction studies, such as X-ray crystallography or molecular docking with any protein target, have been published for this specific compound.

Understanding Selectivity and Potency Determinants (In Vitro)

Due to the absence of any primary research on this compound, there is no data to analyze the determinants of its selectivity or potency against any biological target. Kinase inhibition assays or other relevant biochemical assays involving this compound have not been reported.

Advanced Research Perspectives and Future Directions for 3 Acetyl 7 Methoxy 4 Azaindole

Development of Novel and Efficient Synthetic Routes for Complex 4-Azaindole (B1209526) Derivatives

The synthesis of substituted azaindoles, particularly the 4-azaindole isomer, presents unique challenges due to the electronic properties of the pyridine (B92270) ring. nih.gov While classical methods like the Fischer, Madelung, and Reissert syntheses are established, they often require harsh conditions and may result in moderate yields. mdpi.com Consequently, significant research has focused on developing more efficient and versatile metal-catalyzed cross-coupling reactions.

Modern synthetic strategies frequently employ palladium catalysis to construct the azaindole core or functionalize it. nih.gov Techniques such as the Sonogashira, Heck, and Suzuki couplings have become indispensable tools. nih.gov For instance, a practical synthesis for the related compound 3-acetyl-4-azaindole involves a multi-step process starting from 2-methyl-3-nitropyridine. This pathway includes a condensation reaction, followed by a palladium-catalyzed hydrogenation and ring-closure to form the 4-azaindole core, and a final Friedel-Crafts reaction to introduce the acetyl group at the C-3 position. A novel and efficient strategy for preparing 2-substituted 4-azaindoles utilizes a palladium-catalyzed Sonogashira cross-coupling of 2-chloro-3-nitropyridine (B167233) with various alkynes, followed by reduction and base-mediated heteroannulation.

A particularly effective modern approach involves a palladium-catalyzed cascade C–N cross-coupling/Heck reaction, which allows for the straightforward synthesis of various substituted 4-, 5-, 6-, and 7-azaindoles from readily available amino-o-bromopyridines. This highlights the power of cascade reactions in building molecular complexity efficiently. For a compound like 3-Acetyl-7-methoxy-4-azaindole, these advanced methods would be crucial for introducing the methoxy (B1213986) and acetyl groups with high regioselectivity and yield.

Table 1: Comparison of Synthetic Strategies for 4-Azaindole Derivatives

| Method | Description | Starting Materials | Key Reagents/Catalysts | Advantages |

| Classical Methods (e.g., Fischer, Madelung) | Traditional cyclization reactions to form the pyrrole (B145914) ring onto a pyridine precursor. | Substituted aminopyridines, hydrazinylpyridines. | Strong acids/bases, high temperatures. | Well-established for certain substrates. |

| Palladium-Catalyzed Heteroannulation | Formation of the azaindole ring via palladium-mediated C-C and C-N bond formation. | Amino-halopyridines, alkynes. | Pd(PPh₃)₄, CuI, bases (e.g., t-BuOK). | High efficiency, milder conditions, good functional group tolerance. |

| Cascade C-N/Heck Reaction | A one-pot cascade reaction involving C-N bond formation followed by an intramolecular Heck cyclization. | Amino-o-bromopyridines, alkenyl bromides. | Pd₂(dba)₃, XPhos, t-BuONa. | High efficiency, access to all four azaindole isomers. |

| Functionalization via Friedel-Crafts | Introduction of an acyl group (e.g., acetyl) onto a pre-formed 4-azaindole core. | 4-azaindole. | Acetyl chloride, AlCl₃. | Direct method for C-3 acylation. |

Exploration of Diverse Biological Targets for this compound Analogs

While specific biological activity for this compound is not extensively documented in public literature, the 4-azaindole scaffold is a cornerstone in the development of inhibitors for numerous biological targets, especially protein kinases. mdpi.com The nitrogen atom in the pyridine ring can act as a crucial hydrogen bond acceptor, mimicking the interactions of the adenine (B156593) hinge-binding motif of ATP. nih.gov This makes azaindoles ideal scaffolds for kinase inhibitors. mdpi.comnih.gov

Analogs of 4-azaindole have demonstrated potent inhibitory activity against a range of kinases, including:

p38 MAP Kinase: 4-Azaindole derivatives have been developed as potent inhibitors of p38 MAP kinase, a key target for treating chronic inflammation and autoimmune diseases. acs.org

c-Met Kinase: A series of 4-azaindole inhibitors of the c-Met kinase, a receptor tyrosine kinase implicated in cancer, have been discovered, with a postulated binding mode confirmed by X-ray crystallography. mdpi.comnih.gov

TGFβ Receptor I (TGFβRI): Novel 4-azaindole inhibitors of TGFβRI kinase have been developed as potential immuno-oncology agents, showing excellent selectivity. researchgate.netacs.org

p21-Activated Kinase-1 (PAK1): In an effort to improve the physicochemical properties of an indole-based inhibitor, a 4-azaindole analog was designed that resulted in equipotent PAK1 inhibition with improved cellular potency and pharmacokinetic properties. nih.gov

Beyond kinases, 4-azaindole derivatives have been investigated for other therapeutic targets. Recent studies have described 4-azaindole derivatives as potent antiepileptic agents that function as selective inhibitors of the voltage-gated sodium channel Nav1.2. nih.gov Furthermore, 1,4-azaindoles have been identified as a promising class of noncovalent inhibitors of DprE1, an essential enzyme for Mycobacterium tuberculosis, positioning them as potential anti-tuberculosis drug candidates. nih.gov The specific substitutions on this compound—the 3-acetyl group as a potential hydrogen bond acceptor and the 7-methoxy group influencing solubility and metabolism—could be fine-tuned to achieve high affinity and selectivity for these or other novel targets. nih.govresearchgate.net

Table 2: Potential Biological Targets for 4-Azaindole Analogs

| Target Class | Specific Target Example | Therapeutic Area | Role of 4-Azaindole | Reference(s) |

| Protein Kinase | p38 MAP Kinase | Inflammation, Autoimmune Disease | ATP-competitive inhibition; hinge binding | acs.org |

| Protein Kinase | c-Met | Oncology | Selective kinase inhibition | mdpi.comnih.gov |

| Protein Kinase | TGFβRI (ALK5) | Immuno-oncology | Selective kinase inhibition | researchgate.netacs.org |

| Protein Kinase | PAK1 | Oncology | Indole (B1671886) surrogate with improved properties | nih.gov |

| Ion Channel | Nav1.2 | Epilepsy | Selective channel inhibition | nih.gov |

| Bacterial Enzyme | DprE1 | Tuberculosis | Noncovalent enzyme inhibition | nih.gov |

| Deubiquitinase | CSN5 | Oncology | Nanomolar inhibition of CSN5 subunit | acs.org |

Application of Chemoinformatics and Artificial Intelligence in 4-Azaindole Design

The design and optimization of novel 4-azaindole derivatives like this compound are significantly accelerated by chemoinformatics and artificial intelligence (AI). These computational tools enable researchers to predict compound properties, understand structure-activity relationships (SAR), and prioritize synthetic efforts.

Key computational methods applied to azaindole research include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models are developed to correlate the structural or physicochemical properties of a series of azaindole analogs with their biological activity. researchgate.net For example, a QSAR study on 4- and 6-azaindole-3-carboxamide derivatives as renin inhibitors suggested that substituents like methoxy groups could increase binding affinity. researchgate.net Such models can predict the potency of novel, unsynthesized compounds.

Molecular Docking: This technique simulates the binding of a ligand (e.g., an azaindole derivative) into the active site of a biological target. researchgate.net Docking studies have been used to confirm the binding mode of 4-azaindole inhibitors with targets like p38 kinase, PAK1, and the Nav1.2 channel, revealing key interactions such as hydrogen bonds between the azaindole nitrogen and the protein backbone. acs.orgnih.govnih.gov

Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic regions) required for biological activity. A structure-based pharmacophore model was used to design novel azaindole derivatives as inhibitors of the tuberculosis target DprE1. researchgate.net

Virtual Screening: Large compound libraries can be computationally screened against a target protein structure to identify potential hits with the desired azaindole scaffold, saving significant time and resources compared to experimental high-throughput screening.

Table 3: Chemoinformatic Techniques in 4-Azaindole Research

| Technique | Application | Example in Azaindole Research | Outcome |

| QSAR | Predict biological activity from chemical structure. | Modeling of 4/6-azaindole-3-carboxamides as renin inhibitors. | Identified that methoxy and halogen substituents favor activity. researchgate.net |

| Molecular Docking | Predict binding mode and affinity of a ligand to a target. | Docking of 4-azaindole inhibitors into PAK1 active site. | Confirmed binding interactions and rationalized potency. nih.govchosun.ac.kr |

| Pharmacophore Modeling | Identify key 3D features for biological activity. | Design of azaindole derivatives as DprE1 inhibitors for tuberculosis. | Guided the design of new compounds with improved fitness scores. researchgate.net |

| Virtual Screening | Identify potential hits from large compound libraries. | Screening of databases for new Aurora kinase inhibitors. | Efficient identification of novel scaffolds for synthesis. dntb.gov.ua |

Bioisosteric Replacements and Scaffold Hopping Strategies within Azaindole Chemistry

The concept of bioisosterism, where one functional group or substructure is replaced by another with similar physical or chemical properties, is central to modern drug design. The azaindole core is a classic bioisostere of indole. mdpi.comresearchgate.net The strategic placement of a nitrogen atom in the benzene (B151609) portion of the indole ring can profoundly influence a molecule's properties, including:

Solubility and Lipophilicity: The nitrogen atom can increase polarity and aqueous solubility, which is often a desirable trait for drug candidates. nih.govnih.gov

Target Binding: The nitrogen atom can act as a hydrogen bond acceptor, creating new, favorable interactions with the biological target that may enhance potency and selectivity. nih.gov

Metabolic Stability: Replacing a C-H bond with a more stable C-N bond can block sites of oxidative metabolism, improving the compound's pharmacokinetic profile. nih.gov

Intellectual Property: Moving from an indole to an azaindole scaffold can create novel chemical matter, opening new patent space. pharmablock.com

This strategy has been successfully used in developing 4-azaindole-containing PAK1 inhibitors, which showed improved physicochemical properties over their indole counterparts. nih.gov Similarly, azaindole bioisosteres of indole were designed as cannabinoid receptor agonists with enhanced aqueous solubility. nih.gov

Scaffold hopping is a more advanced strategy that involves replacing a central scaffold (like 4-azaindole) with a structurally distinct but functionally and topographically similar core. This approach is used to escape from a chemical series with undesirable properties (e.g., toxicity, poor pharmacokinetics) or to discover entirely new inhibitor classes. For example, researchers have successfully applied scaffold hopping to evolve pyrazolone-based inhibitors into a novel class of 4-azaindole SHP2 inhibitors for cancer therapy. acs.orgnih.gov Another study used a hinge-binding scaffold hopping strategy, starting from a 7-azaindole (B17877), to identify new chemotypes for CAMKK2 inhibitors. nih.gov These strategies underscore the versatility of the azaindole framework as both a final scaffold and a starting point for further innovation.

Table 4: Azaindole in Bioisosterism and Scaffold Hopping

| Strategy | Description | Starting Scaffold | Target Scaffold | Goal Achieved | Reference(s) |

| Bioisosteric Replacement | Replacing the indole core with an azaindole core. | Indole | 4-Azaindole | Improved solubility, cell potency, and pharmacokinetics. | nih.gov |

| Bioisosteric Replacement | Replacing the indole core with an azaindole core. | Indole | Azaindole | Improved physicochemical properties (solubility, lipophilicity). | nih.gov |

| Scaffold Hopping | Evolving a pyrazolone (B3327878) inhibitor series to an azaindole series. | Pyrazolone | Azaindole | Elimination of unwanted structural motifs; discovery of novel SHP2 inhibitors. | acs.orgnih.gov |

| Scaffold Hopping | Replacing a 7-azaindole hinge-binder with other heteroaromatics. | 7-Azaindole | Various Fused Heterocycles | Identification of new, selective CAMKK2 inhibitor chemotypes. | nih.gov |

Q & A

Q. How can synthetic byproducts from this compound synthesis be characterized and minimized?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.